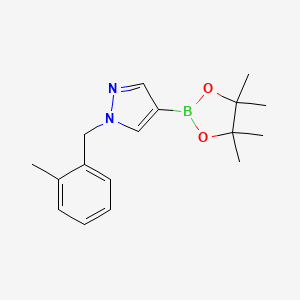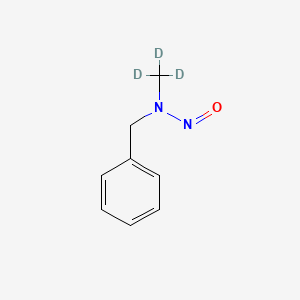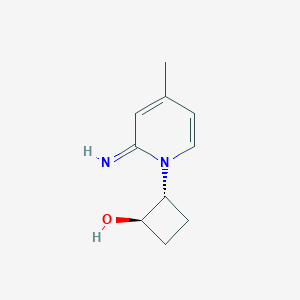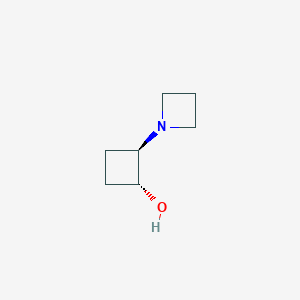![molecular formula C11H20FNO B1485470 (3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine CAS No. 2165528-09-4](/img/structure/B1485470.png)
(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine
Overview
Description
(3R,4S)-4-Fluoro-N-[(1R,4R)-4-methylcyclohexyl]oxolan-3-amine, or FMCO for short, is a novel small molecule with potential applications in scientific research. It is a fluorinated derivative of the naturally occurring cyclohexyl amine, which has been synthesized in a laboratory setting. FMCO has been found to have a variety of biochemical and physiological effects, and is currently being investigated for its potential use in drug development and other medical applications.
Mechanism of Action
The exact mechanism of action of FMCO is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been linked to anti-inflammatory and anti-cancer effects, which may explain the beneficial effects of FMCO in the treatment of various diseases. Additionally, FMCO has been found to interact with certain receptors, such as the G-protein coupled receptor, which may explain its neuroprotective effects.
Biochemical and Physiological Effects
FMCO has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of various diseases, including arthritis, diabetes, and cancer. Additionally, FMCO has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders. FMCO has also been found to have antioxidant and antifungal properties, and may be useful in the treatment of fungal infections.
Advantages and Limitations for Lab Experiments
The synthesis of FMCO is relatively simple and does not require any special equipment or solvents. Additionally, the reaction can be carried out at room temperature, making it ideal for laboratory experiments. However, the reaction does require the use of an acid catalyst, such as sulfuric acid, which may pose some safety concerns. Additionally, the reaction may require some purification steps in order to obtain a pure product.
Future Directions
FMCO has many potential applications in scientific research, and there are many possible future directions for its use. One potential direction is the development of new drugs based on the structure of FMCO. Additionally, FMCO may be useful in the treatment of neurological disorders, and further research into its mechanism of action and potential therapeutic applications is warranted. Additionally, FMCO may be used as a tool to study the effects of fluorinated compounds on the body, and further research into its biochemical and physiological effects is needed. Finally, FMCO may be useful in the development of new materials, such as polymers and nanomaterials, and further research into its potential applications in this field is needed.
Scientific Research Applications
FMCO has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and is currently being investigated for its potential use in drug development and other medical applications. FMCO has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of various diseases, including arthritis, diabetes, and cancer. Additionally, FMCO has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders.
properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(4-methylcyclohexyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO/c1-8-2-4-9(5-3-8)13-11-7-14-6-10(11)12/h8-11,13H,2-7H2,1H3/t8?,9?,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOTLSESNWXSC-JPPWEJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)N[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)
![1-[(2-phenyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485397.png)



![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)

![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)

![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)